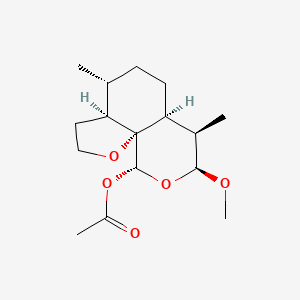
rac-Clopidogrel Carboxylic Acid Hydrochloride
Übersicht
Beschreibung
Rac-Clopidogrel Carboxylic Acid Hydrochloride is a metabolite of Clopidogrel . It is used as a reference standard for pharmaceutical testing . The molecular formula is C15H15Cl2NO2S and the molecular weight is 344.26 .
Synthesis Analysis
The synthesis of rac-Clopidogrel Carboxylic Acid Hydrochloride involves several steps. A study describes the development and validation of a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method to quantify clopidogrel acyl glucuronide, clopidogrel carboxylic acid metabolite, and clopidogrel in human plasma . Another study presents a one-pot catalytic synthesis of optically active drug (S)-Clopidogrel .Molecular Structure Analysis
The molecular structure of rac-Clopidogrel Carboxylic Acid Hydrochloride consists of a carboxylic acid group attached to a chlorophenyl group and a thienopyridine group . The molecular formula is C15H15Cl2NO2S .Chemical Reactions Analysis
Clopidogrel is a prodrug that requires metabolic activation in two steps. The majority of the clopidogrel dose (>85%) is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 (CES1) .Physical And Chemical Properties Analysis
The molecular weight of rac-Clopidogrel Carboxylic Acid Hydrochloride is 344.26 and the molecular formula is C15H15Cl2NO2S .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Research
“rac-Clopidogrel Carboxylic Acid Hydrochloride” is a metabolite of Clopidogrel, a pro-drug used for preventing thrombotic events . It undergoes rapid absorption and extensive metabolism, with approximately 85–90% converted to this inactive carboxylic acid metabolite . This compound is often used in pharmacokinetic research to understand the absorption and metabolism of Clopidogrel .
Drug Efficacy Studies
The presence of this metabolite in the plasma can affect the efficacy of Clopidogrel. Therefore, it is often studied in relation to drug efficacy and patient response .
Drug Interaction Studies
This metabolite can also be used in studies investigating potential drug interactions with Clopidogrel. Understanding how other drugs may affect the metabolism of Clopidogrel to this metabolite can help predict potential drug interactions .
Bioequivalence Studies
In bioequivalence studies, this metabolite is often measured to determine the bioavailability of Clopidogrel. This can help in the development of generic versions of the drug .
Reference Standards
“rac-Clopidogrel Carboxylic Acid Hydrochloride” is used as a reference standard in pharmaceutical testing . It helps ensure the quality and consistency of pharmaceutical products .
Metabolite Identification
This compound is used in metabolite identification studies. By comparing the metabolic profiles of different individuals or populations, researchers can gain insights into variations in drug metabolism .
Wirkmechanismus
Target of Action
The primary target of rac-Clopidogrel Carboxylic Acid Hydrochloride, also known as Clopidogrel, is the P2Y12 component of ADP receptors on the platelet surface . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
Clopidogrel requires in vivo biotransformation to an active thiol metabolite . This active metabolite irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface . This action prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor by Clopidogrel’s active metabolite disrupts the ADP-mediated activation of the GPIIb/IIIa receptor complex. This disruption prevents fibrinogen binding, platelet-platelet interaction, and ultimately, platelet aggregation .
Pharmacokinetics
Approximately 85% of absorbed Clopidogrel undergoes first-pass metabolism by carboxylesterase 1 in the liver to an inactive carboxylic acid derivative . The remaining 15% is metabolized by the cytochrome P450 (CYP) system to generate its active metabolite via a two-step bioactivation process . These ADME properties significantly impact the bioavailability of Clopidogrel .
Result of Action
The molecular and cellular effects of Clopidogrel’s action primarily involve the reduction of platelet aggregation. This reduction decreases the risk of thrombotic events, such as myocardial infarction and stroke .
Action Environment
The action, efficacy, and stability of Clopidogrel can be influenced by various environmental factors. For instance, genetic variations in the enzymes involved in Clopidogrel’s metabolism, particularly CYP2C19, can affect the drug’s antiplatelet activity . Additionally, interactions with other drugs metabolized by the same enzymes can alter Clopidogrel’s effectiveness .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKSIOUPGDBSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Clopidogrel Carboxylic Acid Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




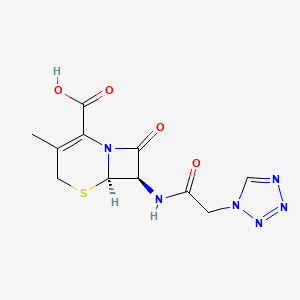
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)


![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)
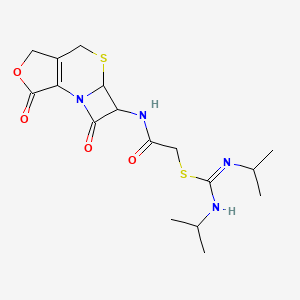
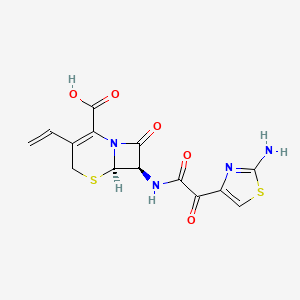
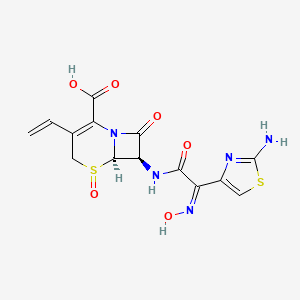
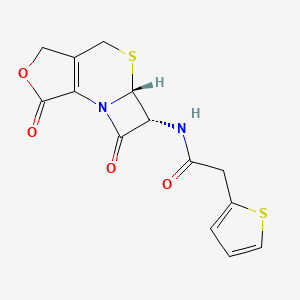
![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)
